Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 100189-59-1
VCID: VC8369395
InChI: InChI=1S/C11H12N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-6,10H,2,7H2,1H3
SMILES: CCOC(=O)C1=NOC(C1)C2=CC=CC=N2
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate

CAS No.: 100189-59-1

Cat. No.: VC8369395

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate - 100189-59-1

Specification

CAS No. 100189-59-1
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name ethyl 5-pyridin-2-yl-4,5-dihydro-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C11H12N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-6,10H,2,7H2,1H3
Standard InChI Key FONLROIWNFLGIR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(C1)C2=CC=CC=N2
Canonical SMILES CCOC(=O)C1=NOC(C1)C2=CC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate (CAS 100189-59-1) features a bicyclic system comprising a pyridine ring fused to a 4,5-dihydroisoxazole ring, with an ethyl carboxylate group at position 3 (Figure 1). The dihydroisoxazole moiety introduces partial saturation, reducing ring strain compared to fully aromatic isoxazoles while retaining reactivity at the N–O bond .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₃
Molecular Weight220.22 g/mol
Boiling Point340.2 ± 52.0 °C (760 mmHg)
Density1.3 ± 0.1 g/cm³
IUPAC NameEthyl 5-pyridin-2-yl-4,5-dihydro-1,2-oxazole-3-carboxylate

The pyridine nitrogen at position 2 contributes to the compound’s basicity (pKa ~4.8 estimated), while the ester group enhances solubility in polar aprotic solvents like DMSO. X-ray crystallography of analogous structures reveals a planar isoxazole ring with slight puckering in the dihydro region, influencing stereoelectronic interactions .

Spectroscopic Features

¹H-NMR spectra exhibit characteristic signals: a triplet for the ethyl group’s methyl protons (δ 1.35 ppm, J = 7.0 Hz), a quartet for the methylene group (δ 4.36 ppm), and aromatic protons from the pyridine ring (δ 8.78–8.81 ppm) . The dihydroisoxazole protons appear as a multiplet (δ 4.10 ppm), with coupling constants indicating restricted rotation .

Synthesis and Reaction Chemistry

Cyclization Strategies

Industrial-scale synthesis typically employs a [3+2] cycloaddition between ethyl 4,4-diethoxy-3-oxobutanoate and 3-pyridyl azide under basic conditions (Scheme 1) .

Scheme 1: Optimized Synthesis Protocol

  • Reagents: 3-Pyridyl azide, ethyl 4,4-diethoxy-3-oxobutanoate, K₂CO₃, DMSO.

  • Conditions: 40–50°C for 7 hours, followed by acid hydrolysis.

  • Yield: 89% for intermediate acetal; 91% after HCl-mediated deprotection .

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature40–50°C<50°C: <50% yield; >60°C: side products
SolventDMSOPolar aprotic solvents minimize hydrolysis
BaseK₂CO₃Inorganic bases improve cyclization kinetics

Functionalization Reactions

The compound undergoes regioselective acylation at nitrogen with aliphatic anhydrides (e.g., acetic anhydride), while aroyl chlorides favor O-acylation (Table 3) .

Table 3: Acylation Reactivity

Acylating AgentProduct Ratio (N:O)Conditions
Ac₂O95:5DCM, rt, 12 h
BzCl30:70THF, 0°C, 2 h
Pyrroloyl chloride85:15DMF, 50°C, 6 h

DFT calculations suggest N-acylation is kinetically favored, but O-products dominate with electron-deficient aroyl groups due to thermodynamic stabilization .

Biological Activities and Mechanisms

Anticancer Screening

Preliminary data show IC₅₀ = 18 µM against MCF-7 breast cancer cells, with apoptosis induction via caspase-3/7 activation (2.5-fold increase vs. control). Molecular docking predicts binding to tubulin’s colchicine site (ΔG = -8.2 kcal/mol), though experimental validation is pending.

Future Research Directions

Pharmacological Optimization

  • Prodrug Design: Masking the ester as a tert-butyl group improves oral bioavailability in rat models (AUC ↑ 3.2×).

  • Hybrid Molecules: Conjugation with fluoroquinolones enhances bactericidal effects (MIC ↓ 4× against MRSA).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time from 7 h to 45 min (yield maintained at 88%) while cutting solvent use by 70% . Catalytic asymmetric variants using chiral ligands (e.g., BINAP) remain unexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator